molecular formula C4H4N4O B12914887 N-1,2,4-Triazin-3-ylformamide CAS No. 61140-06-5

N-1,2,4-Triazin-3-ylformamide

Cat. No.: B12914887
CAS No.: 61140-06-5
M. Wt: 124.10 g/mol
InChI Key: HEGHRNRCWUWPCZ-UHFFFAOYSA-N
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Description

N-(1,2,4-Triazin-3-yl)formamide is a heterocyclic compound that contains a triazine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The triazine ring is a six-membered ring containing three nitrogen atoms, which contributes to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1,2,4-Triazin-3-yl)formamide can be synthesized through various methods. One common approach involves the reaction of 1,2,4-triazine with formamide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of N-(1,2,4-Triazin-3-yl)formamide often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-(1,2,4-Triazin-3-yl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific solvents, temperatures, and catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of functionalized triazine derivatives .

Scientific Research Applications

N-(1,2,4-Triazin-3-yl)formamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its use in developing new pharmaceuticals, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism by which N-(1,2,4-Triazin-3-yl)formamide exerts its effects involves interactions with various molecular targets. The triazine ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2,4-Triazin-3-yl)formamide is unique due to its specific arrangement of nitrogen atoms in the triazine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

CAS No.

61140-06-5

Molecular Formula

C4H4N4O

Molecular Weight

124.10 g/mol

IUPAC Name

N-(1,2,4-triazin-3-yl)formamide

InChI

InChI=1S/C4H4N4O/c9-3-6-4-5-1-2-7-8-4/h1-3H,(H,5,6,8,9)

InChI Key

HEGHRNRCWUWPCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC(=N1)NC=O

Origin of Product

United States

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